molecular formula C22H28N2O4S B362743 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine CAS No. 326870-17-1

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine

Cat. No.: B362743
CAS No.: 326870-17-1
M. Wt: 416.5g/mol
InChI Key: RMOYDUCLTLWKCI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole group, a piperazine ring, and a sulfonyl group attached to a tert-butylphenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment to Piperazine: The benzodioxole group can be attached to piperazine through a nucleophilic substitution reaction.

    Sulfonylation: The piperazine derivative can then be sulfonylated using a sulfonyl chloride derivative of tert-butylphenyl under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially on the piperazine ring and the benzodioxole group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its piperazine moiety.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating their activity. The benzodioxole group might also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl and tert-butylphenyl groups.

    4-[(4-tert-Butylphenyl)sulfonyl]piperazine: Lacks the benzodioxole group.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the sulfonyl group.

Uniqueness

The presence of both the benzodioxole and sulfonyl groups in 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-tert-butylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-22(2,3)18-5-7-19(8-6-18)29(25,26)24-12-10-23(11-13-24)15-17-4-9-20-21(14-17)28-16-27-20/h4-9,14H,10-13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOYDUCLTLWKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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